4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione is an organosulfur compound that features a thiane ring substituted with a bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane-1,1-dione with 2-bromoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiane ring can be oxidized or reduced under appropriate conditions, leading to different sulfur oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the thiane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ether or thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)phenol: This compound features a phenol group instead of a thiane ring and is used in similar applications, such as organic synthesis and material science.
1-(2-Bromoethoxy)-4-butylbenzene: This compound has a butylbenzene moiety and is used in the synthesis of various organic compounds.
Uniqueness
4-(2-Bromoethoxy)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties compared to other bromoethoxy derivatives. This uniqueness makes it valuable in specific applications where the thiane ring’s reactivity and stability are advantageous.
Properties
IUPAC Name |
4-(2-bromoethoxy)thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAFBPDEAJBXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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